molecular formula C8H7BrN2 B580360 4-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 1353679-63-6

4-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No.: B580360
CAS No.: 1353679-63-6
M. Wt: 211.062
InChI Key: RQJWIWNNDYLKNI-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 4-position and a methyl group at the 1-position

Scientific Research Applications

4-Bromo-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“4-Bromo-1-methyl-1H-benzo[d]imidazole” is classified as potentially toxic if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding ingestion and inhalation, wearing protective clothing, and ensuring adequate ventilation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoaniline with formic acid and formaldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often require a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve heating the reaction mixture in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction reactions can produce N-oxides or dehalogenated products, respectively.

Comparison with Similar Compounds

4-Bromo-1-methyl-1H-benzo[d]imidazole can be compared with other similar compounds such as:

    4-Chloro-1-methyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoro-1-methyl-1H-benzo[d]imidazole: Contains a fluorine atom at the 4-position.

    1-Methyl-1H-benzo[d]imidazole: Lacks the halogen substitution at the 4-position.

Uniqueness: The presence of the bromine atom at the 4-position imparts unique chemical reactivity and biological activity to this compound, distinguishing it from its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWIWNNDYLKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353679-63-6
Record name 4-bromo-1-methyl-1H-1,3-benzodiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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